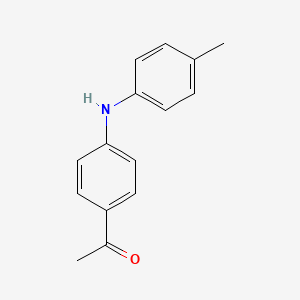

1-(4-(p-Tolylamino)phenyl)ethan-1-one

Description

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

1-[4-(4-methylanilino)phenyl]ethanone |

InChI |

InChI=1S/C15H15NO/c1-11-3-7-14(8-4-11)16-15-9-5-13(6-10-15)12(2)17/h3-10,16H,1-2H3 |

InChI Key |

FTQPFKCUXRHZMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Condensation of 4-Acetylphenyl Derivatives with p-Toluidine

One common approach is the direct reaction of 4-acetylphenyl compounds (e.g., 4-bromoacetophenone or 4-chloroacetophenone) with p-toluidine under basic or neutral conditions. This method typically proceeds via nucleophilic aromatic substitution or amination, often facilitated by catalysts or bases.

- Typical conditions:

- Solvent: Anhydrous methanol or ethanol

- Base: Sodium bicarbonate or potassium carbonate

- Temperature: Room temperature to reflux (25–80 °C)

- Reaction time: Several hours (4–12 h)

- Example: Reaction of α-bromo-4-(methylsulfonyl)acetophenone with p-toluidine in the presence of NaHCO3 in anhydrous methanol yields the target compound in good yield.

Mechanochemical Synthesis via Milling

A novel, catalyst-free mechanochemical method involves milling 4-substituted phenylglyoxals with p-toluidine and thiols in acetonitrile. This one-pot, three-component milling reaction under ambient conditions (30 Hz for 1 hour) produces α-amino ketones, which can be further purified by column chromatography.

- Advantages:

- Solvent-minimized or solvent-free conditions

- Short reaction times

- High atom economy and environmental friendliness

- Procedure: Milling 4-chlorophenylglyoxal, p-toluidine, and thiol in MeCN, followed by silica gel purification, yields the desired compound.

Multi-Step Synthesis via Intermediate Formation

In some protocols, the compound is synthesized through multi-step sequences involving:

- Formation of α-bromo or α-chloro ketone intermediates

- Subsequent nucleophilic substitution with p-toluidine

- Post-synthetic modifications such as reduction or olefination to adjust functional groups.

Reaction Mechanisms and Reagents

| Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Nucleophilic Aromatic Substitution | p-Toluidine, α-bromo/α-chloroacetophenone, NaHCO3, MeOH | Formation of 1-(4-(p-Tolylamino)phenyl)ethan-1-one via amination |

| Mechanochemical Milling | 4-Substituted phenylglyoxal, p-toluidine, thiol, MeCN, milling at 30 Hz | Catalyst-free synthesis of α-amino ketones with high efficiency |

| Reduction | Sodium borohydride (NaBH4), ethanol | Conversion of ketone to alcohol derivatives (side reactions possible) |

| Olefination | Horner–Wadsworth–Emmons reagent | Formation of alkenes or cyclic derivatives post-synthesis |

Comparative Data on Yields and Purity

| Method | Yield (%) | Purity (%) | Reaction Time | Scale | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution in MeOH | 65–85 | >95 | 4–12 h | Laboratory scale | Requires careful control of temperature and base |

| Mechanochemical milling | 70–90 | >98 | 1 h | Gram scale | Environmentally friendly, solvent-minimized |

| Multi-step synthesis | 50–75 | >90 | Multiple steps | Laboratory scale | More complex, allows functional group modifications |

Research Findings and Optimization

- The mechanochemical approach has been highlighted for its efficiency and sustainability, reducing solvent use and reaction time while maintaining high yields and purity.

- The choice of solvent and base in nucleophilic substitution reactions significantly affects the yield and selectivity; methanol with sodium bicarbonate is commonly preferred.

- Post-synthetic modifications such as reduction or olefination can be performed to diversify the compound's chemical space but may introduce side reactions requiring careful monitoring.

- Purification is typically achieved by silica gel column chromatography using low percentages of ethyl acetate in petroleum ether (e.g., 3% EtOAc) to isolate the pure compound.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | p-Toluidine, α-bromo/α-chloroacetophenone, NaHCO3, MeOH | Straightforward, good yields | Requires careful temperature control |

| Mechanochemical Milling | 4-Substituted phenylglyoxal, p-toluidine, thiol, MeCN, milling | Fast, solvent-minimized, eco-friendly | Requires milling equipment |

| Multi-step Synthesis | Intermediate α-bromo ketones, p-toluidine, reduction/olefination reagents | Allows structural modifications | Longer synthesis time, more steps |

Chemical Reactions Analysis

Types of Reactions: 1-(4-(p-Tolylamino)phenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-(p-Tolylamino)phenyl)ethan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

Biology: The compound may be studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(p-Tolylamino)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

- Electronic Effects: The p-tolylamino group in the target compound enhances electron density at the phenyl ring compared to electron-withdrawing groups like methylsulfonyl (3d, ) or sulfonyl (1f, ), which reduce nucleophilicity.

- Biological Activity : Piperazine-containing derivatives (e.g., QD10 in ) exhibit dual receptor binding due to their flexible alkyl chains, whereas rigid substituents like tert-butyl (1d, ) or trifluoromethoxy (1h, ) improve metabolic stability.

Physicochemical and Spectral Properties

- Melting Points: Derivatives with polar groups (e.g., methylsulfonyl in 3d, ) exhibit higher melting points (153–154°C) than nonpolar analogues (e.g., tert-butyl in 1d, ).

- Spectroscopy: LC-MS: The target compound ([M-H]⁻ at m/z 302) shares fragmentation patterns with 3d ([M-H]⁻ at m/z 302) . NMR: Aromatic protons in the p-tolylamino group resonate at δ 7.2–7.4 ppm, distinct from electron-deficient rings (e.g., 1e in , δ 7.8–8.1 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.